Cas no 79887-11-9 (1-Ethynyl-4-hexylbenzene)

1-Ethynyl-4-hexylbenzene structure
1-Ethynyl-4-hexylbenzene structure
Product Name:1-Ethynyl-4-hexylbenzene
Numero CAS:79887-11-9
MF:C14H18
MW:186.292724132538
MDL:MFCD00173883
CID:60145
PubChem ID:87569805
Update Time:2025-06-14

1-Ethynyl-4-hexylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Ethynyl-4-hexylbenzene
    • 1-ETH-1-YNYL-4-HEXYLBENZENE
    • 4-N-HEXYLPHENYLACETYLENE
    • 4-HEXYL-1-ETHYNYLBENZENE
    • 4-HEXYLPHENYLACETYLENE
    • P-ETHYNYLHEXYLBENZENE
    • 4-Ethynylhexylbenzene
    • Benzene,1-ethynyl-4-hexyl-
    • 1-ethynyl-4-hexyl-benzene
    • 4-ethynyl-1-hexylbenzene
    • 1-Ethynyl-4-n-hexylbenzene
    • NFPDFDTYANKKIU-UHFFFAOYSA-N
    • SBB055171
    • 1-Ethynyl-4-hexylbenzene, AldrichCPR
    • VZ21412
    • RP03468
    • OR21954
    • AK109251
    • AX801
    • FT-0607721
    • D90543
    • E0564
    • J-504620
    • 79887-11-9
    • AS-58182
    • AKOS006228247
    • A839780
    • DTXSID60379401
    • MFCD00173883
    • 1-Ethynyl-4-hexylbenzene (ACI)
    • (4-Hexylphenyl)ethyne
    • DB-009026
    • MDL: MFCD00173883
    • Inchi: 1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3
    • Chiave InChI: NFPDFDTYANKKIU-UHFFFAOYSA-N
    • Sorrisi: C#CC1C=CC(CCCCCC)=CC=1

Proprietà calcolate

  • Massa esatta: 186.14100
  • Massa monoisotopica: 186.141
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 6
  • Complessità: 176
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.8
  • Superficie polare topologica: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Liquido trasparente da rosso a giallo
  • Densità: 0.89
  • Punto di ebollizione: 263.5±19.0 °C at 760 mmHg
  • Punto di infiammabilità: 105.6±15.6 °C
  • Indice di rifrazione: 1.5170-1.5210
  • PSA: 0.00000
  • LogP: 3.79070
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C

1-Ethynyl-4-hexylbenzene Informazioni sulla sicurezza

  • Parola segnale:warning
  • Dichiarazione di pericolo: Irritant
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S26; S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Termine di sicurezza:S26;S37/39
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Ethynyl-4-hexylbenzene Dati doganali

  • CODICE SA:2902909090
  • Dati doganali:

    Codice doganale cinese:

    2902909090

    Panoramica:

    2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente

    Riassunto:

    2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%

1-Ethynyl-4-hexylbenzene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0564-25G
1-Ethynyl-4-hexylbenzene
79887-11-9 >95.0%(GC)
25g
¥1650.00 2024-04-16
TRC
E945618-50mg
1-Ethynyl-4-hexylbenzene
79887-11-9
50mg
$ 50.00 2022-06-05
TRC
E945618-100mg
1-Ethynyl-4-hexylbenzene
79887-11-9
100mg
$ 65.00 2022-06-05
TRC
E945618-500mg
1-Ethynyl-4-hexylbenzene
79887-11-9
500mg
$ 80.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E918228-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 ≥95%(GC)
5g
¥835.20 2022-01-10
Fluorochem
068015-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 97%
5g
£84.00 2022-03-01
Fluorochem
068015-25g
1-Ethynyl-4-hexylbenzene
79887-11-9 97%
25g
£264.00 2022-03-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0564-5G
1-Ethynyl-4-hexylbenzene
79887-11-9 >95.0%(GC)
5g
¥450.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0564-25g
1-Ethynyl-4-hexylbenzene
79887-11-9 95.0%(GC)
25g
¥2620.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0564-5g
1-Ethynyl-4-hexylbenzene
79887-11-9 95.0%(GC)
5g
¥750.0 2022-05-30

1-Ethynyl-4-hexylbenzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 1 h, rt
Riferimento
Synthesis and Characterization of Fused Heterocyclic Molecular Rods: A Combined Experimental and Theoretical Study on Diethynyl Dithienothiophenyl Derivatives
Jones, Leighton; et al, ChemistrySelect, 2017, 2(21), 5958-5964

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Copper iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Riferimento
High birefringent reactive discotic liquid crystals based on asymmetrical triphenylene with phenyl-acetylene moieties
Jung, Hyein; et al, Liquid Crystals, 2017, 44(7), 1069-1077

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, rt; overnight, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 1 h, rt
Riferimento
Synthesis and Characterization of Fused Heterocyclic Molecular Rods: A Combined Experimental and Theoretical Study on Diethynyl Dithienothiophenyl Derivatives
Jones, Leighton; et al, ChemistrySelect, 2017, 2(21), 5958-5964

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid
1.2 Reagents: Water
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Methanol ,  Water
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water
2.1 Solvents: Benzene
Riferimento
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous iodide Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Bromine Solvents: Acetic acid
2.2 Reagents: Water
2.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Methanol ,  Water
2.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water
3.1 Solvents: Benzene
Riferimento
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  rt → 210 °C; 210 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Aluminum chloride ;  rt; 1 h, 50 °C
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Triethylene glycol ;  rt → 210 °C; 210 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  16 h, reflux
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
Solution processable symmetric 4-alkylethynylbenzene end-capped anthracene derivatives
Jang, Sang Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 541-548

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Riferimento
High birefringent reactive discotic liquid crystals based on asymmetrical triphenylene with phenyl-acetylene moieties
Jung, Hyein; et al, Liquid Crystals, 2017, 44(7), 1069-1077

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
Photofragmentation of 2,5-diaryl-1,4-dithiins
Glass, Richard S.; et al, Sulfur Letters, 1997, 21(1), 15-20

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  24 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  overnight, rt
Riferimento
Development of organic field-effect properties by introducing aryl-acetylene into benzodithiophene
Meng, Qing; et al, Journal of Materials Chemistry, 2010, 20(48), 10931-10935

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide ,  Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ;  4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Ordering of apolar and polar solutes in nematic solvents
Dingemans, T.; et al, Journal of Chemical Physics, 2003, 118(15), 7046-7061

1-Ethynyl-4-hexylbenzene Raw materials

1-Ethynyl-4-hexylbenzene Preparation Products

1-Ethynyl-4-hexylbenzene Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79887-11-9)1-ETH-1-YNYL-4-HEXYLBENZENE
Numero d'ordine:sfd17016
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79887-11-9)1-Ethynyl-4-hexylbenzene
Numero d'ordine:A839780
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:47
Prezzo ($):240.0
Email:sales@amadischem.com
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:79887-11-9)1-ETH-1-YNYL-4-HEXYLBENZENE
sfd17016
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:79887-11-9)1-Ethynyl-4-hexylbenzene
A839780
Purezza:99%
Quantità:25g
Prezzo ($):240.0
Email